Flomoxef - 99665-00-6

Flomoxef

Catalog Number: EVT-268185
CAS Number: 99665-00-6
Molecular Formula: C15H18F2N6O7S2
Molecular Weight: 496.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flomoxef is a broad-spectrum oxacephem antibiotic that displays potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] It belongs to the class of β-lactam antibiotics, specifically the oxacephems, which are structurally similar to cephalosporins but possess a unique oxygen atom in the six-membered ring. [] This structural modification confers increased stability against β-lactamases produced by various bacteria, making it effective against strains resistant to other β-lactam antibiotics. [] While primarily known for its clinical applications in treating bacterial infections, Flomoxef is also used in various scientific research studies, particularly in microbiology and pharmacology.

Molecular Structure Analysis

Flomoxef's molecular structure is characterized by a β-lactam ring fused to a six-membered dihydro-1,3-oxazine ring. This distinctive structure contributes to its enhanced stability against β-lactamases, making it effective against a wider spectrum of bacteria compared to other β-lactam antibiotics. [] Specific details about the molecular structure analysis, such as bond lengths, angles, and other structural features, haven't been explicitly mentioned in the provided literature.

Mechanism of Action

Flomoxef, as a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] These PBPs are crucial enzymes responsible for the final transpeptidation step in peptidoglycan synthesis, a process essential for bacterial cell wall integrity. By binding to PBPs, Flomoxef disrupts the cross-linking of peptidoglycan strands, leading to weakened cell walls and ultimately bacterial cell death.

Physical and Chemical Properties Analysis
  • Solubility: Flomoxef sodium is water-soluble. [, ]
  • Stability: Flomoxef is relatively stable in aqueous solutions, and its stability can be further enhanced by controlling moisture activity during the freeze-drying process. []
Applications
  • Antibacterial agent: Flomoxef demonstrates broad-spectrum activity against various bacteria, including Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. [, , , , ] It is being investigated as a potential alternative to carbapenems, particularly for treating infections caused by ESBL-producing Enterobacterales. [, , ]
  • Pharmacokinetic studies: Studies have investigated the pharmacokinetic properties of Flomoxef in various settings, including abdominal infections, hepatic resection, and biliary excretion. [, , , ] These studies provide insights into the absorption, distribution, metabolism, and excretion of Flomoxef, contributing to understanding its efficacy and potential for dose optimization.
  • Drug combination studies: Flomoxef has been studied in combination with other antibiotics, such as cefmetazole, fosfomycin, amikacin, and imipenem. [, , , ] These studies aim to assess the synergistic potential of Flomoxef in combination therapies, potentially enhancing its efficacy against resistant bacterial strains.
  • Drug delivery system: Flomoxef has been investigated as a potential component in anti-washout-type fast-setting calcium phosphate cement for drug delivery applications. [] This application explores its potential use as a localized antimicrobial agent, potentially beneficial in surgical settings.
  • Microbiological research: Flomoxef is used in research studies investigating bacterial resistance mechanisms, particularly those related to β-lactamases and porin deficiency. [] This research aims to understand the development of antibiotic resistance and inform strategies to combat it.
Future Directions
  • Carbapenem-sparing strategies: With the rising threat of carbapenem-resistant Enterobacterales, Flomoxef's potential as a carbapenem-sparing agent requires further investigation. Clinical trials focusing on its efficacy against various infections caused by ESBL-producing Enterobacterales, particularly in vulnerable populations like neonates, are crucial. [, , , ]
  • Optimizing dosing regimens: More comprehensive pharmacokinetic/pharmacodynamic studies, incorporating various patient factors like age, renal function, and underlying comorbidities, are necessary to optimize Flomoxef's dosing regimens for specific patient populations. This could enhance its efficacy and minimize potential side effects. [, ]
  • Investigating novel combination therapies: Exploring the synergistic potential of Flomoxef in combination with other antibiotics, particularly those with different mechanisms of action, could expand its therapeutic spectrum and tackle multidrug-resistant infections. [, ]
  • Developing novel drug delivery systems: Further research into Flomoxef's incorporation into various drug delivery systems, such as biomaterials, nanoparticles, and targeted delivery vehicles, could enhance its therapeutic potential for localized infections and minimize systemic side effects. []
  • Understanding resistance mechanisms: Investigating the molecular mechanisms of bacterial resistance to Flomoxef, including the role of β-lactamases, porin mutations, and efflux pumps, is crucial to inform strategies for mitigating resistance development. []

Meropenem

Relevance: Although structurally different from Flomoxef, Meropenem serves as a comparator in several studies evaluating the efficacy of Flomoxef against ESBL-producing bacteria. [, ] Both demonstrate comparable bactericidal activity against these resistant strains. []

Piperacillin/Tazobactam

Relevance: Similar to Meropenem, the Piperacillin/Tazobactam combination serves as a comparator in studies assessing Flomoxef's effectiveness against ESBL-producing bacteria. [] Both demonstrate similar efficacy in suppressing the growth of these resistant strains. []

Cefotaxime

Relevance: Cefotaxime is frequently used as a comparator in studies evaluating the effectiveness of Flomoxef, particularly against ESBL-producing Enterobacterales. [, , ] Flomoxef generally shows better activity against ESBL-producing strains than Cefotaxime. [, ]

Ceftazidime

Relevance: Ceftazidime, like Cefotaxime, is often used as a comparator in studies investigating the efficacy of Flomoxef. [19-21, 26] Flomoxef often shows superior activity against ESBL-producing strains compared to Ceftazidime. []

Cefpirome

Relevance: Cefpirome is another cephalosporin used for comparison with Flomoxef in some studies, particularly those investigating activity against methicillin-resistant Staphylococcus aureus (MRSA). [, , ] Flomoxef consistently demonstrated superior in vitro activity against MRSA compared to Cefpirome. [, , ]

Flomoxef Sodium

Relevance: This is simply a different salt form of the target compound, Flomoxef, used to improve its pharmaceutical properties for administration. [, , ]

Amikacin

Relevance: Amikacin, when combined with Flomoxef, has demonstrated synergistic activity against various Enterobacterales isolates. [, ] This combination shows promise as a potential treatment option for neonatal sepsis in low- and middle-income countries where antibiotic resistance is prevalent. [, ]

Fosfomycin

Relevance: Similar to Amikacin, Fosfomycin has shown synergistic effects when combined with Flomoxef against various Enterobacterales isolates. [, ] This combination is being investigated as a potential treatment strategy for neonatal sepsis in settings with high antimicrobial resistance rates. [, ]

Latamoxef

Relevance: Although both are oxacephems, Flomoxef differs structurally from Latamoxef, particularly in the side chain at the 3' position. [] This difference is significant because it eliminates the hemostatic defects associated with Latamoxef, making Flomoxef a safer alternative. []

Imipenem

Relevance: Imipenem is often used as a comparator in studies evaluating the effectiveness of Flomoxef, particularly against challenging pathogens like MRSA. [, ] While both demonstrate activity against these organisms, Flomoxef exhibits advantages in certain aspects, such as enhanced activity against specific MRSA strains. [, ]

Properties

CAS Number

99665-00-6

Product Name

Flomoxef

IUPAC Name

(6S,7S)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Molecular Formula

C15H18F2N6O7S2

Molecular Weight

496.5 g/mol

InChI

InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m0/s1

InChI Key

UHRBTBZOWWGKMK-DOMZBBRYSA-N

SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F

Synonyms

(6R,7R)-7-[[[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]thio]methyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; (6R-cis)7-[[[(Difluoromethyl)thio]acetyl]amino]-3-[[[1-(2-hydroxyethyl)-1H-tet

Canonical SMILES

COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F

Isomeric SMILES

CO[C@]1([C@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.